REACTION_CXSMILES
|
[CH:1]([C:4]1[CH2:5][CH2:6][C:7](=[O:10])[NH:8][N:9]=1)([CH3:3])[CH3:2].BrBr>C(O)(=O)C>[CH:1]([C:4]1[CH:5]=[CH:6][C:7](=[O:10])[NH:8][N:9]=1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1CCC(NN1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the reaction solution was heated for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
DISTILLATION
|
Details
|
the acetic acid was distilled away under reduced pressure, and water (100 ml)
|
Type
|
ADDITION
|
Details
|
was added to the residues which
|
Type
|
EXTRACTION
|
Details
|
were then extracted 5 times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=CC(NN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |